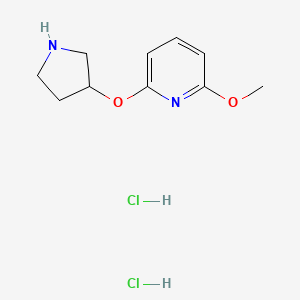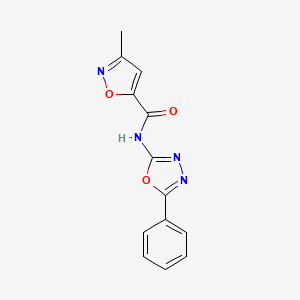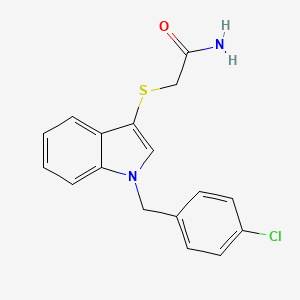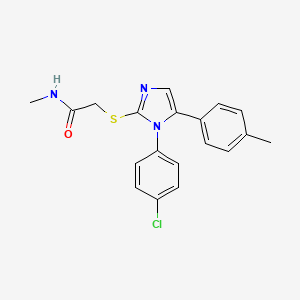![molecular formula C10H12Cl2F3N3 B2706909 methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride CAS No. 1632257-96-5](/img/structure/B2706909.png)
methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride is a synthetic compound with diverse applications in scientific research This compound, featuring a trifluoromethyl group and benzodiazole moiety, is noteworthy for its potential in various fields, including chemistry, biology, medicine, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride typically involves the following steps:
Initial Formation of Benzodiazole Intermediate: : Starting with a suitable precursor such as 2-aminobenzonitrile, which undergoes cyclization with a trifluoromethylating reagent under appropriate conditions to form the 5-(trifluoromethyl)-1H-1,3-benzodiazole intermediate.
Alkylation: : The benzodiazole intermediate is then alkylated using formaldehyde and methylamine, which introduces the methylamine group.
Salt Formation: : Finally, the product is converted into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: For industrial-scale production, the process would likely involve optimization of the above synthesis steps for maximum yield and efficiency. This might include:
Continuous Flow Techniques: : To ensure consistent quality and scalability.
Purification: : Techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride can undergo several types of reactions, including:
Oxidation and Reduction: : The compound might be subject to oxidative conditions, potentially affecting the benzodiazole ring or the methylamine moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions, given its benzene and amine components.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Substitution: : Conditions could include the use of alkyl halides or other electrophilic agents in a suitable solvent like dichloromethane.
Major Products
Oxidation: : Potentially producing oxidized benzodiazole derivatives.
Substitution: : Yielding substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
Reagent Development: : As a building block for the synthesis of more complex molecules.
Catalysis: : Its potential as a ligand in catalytic reactions.
Biology
Fluorescent Probes: : The compound’s structure allows for potential use in developing fluorescent markers.
Enzyme Inhibitors: : Investigated for its ability to inhibit certain biological pathways.
Medicine
Drug Development: : A candidate in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry
Material Science: : Uses in the creation of novel materials with specific properties, like fluorinated polymers.
Mechanism of Action
The detailed mechanism by which methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Potentially including various enzymes and receptors, depending on its application.
Pathways Involved: : Pathways modulated could include metabolic, signaling, or enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-benzimidazole: : Lacks the methylamine group but shares structural similarities.
2-Trifluoromethyl-2H-benzotriazole: : Differs by having a triazole ring instead of a benzodiazole ring.
Uniqueness
Functional Groups:
There you go—a deep dive into the world of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride! Intriguing, isn’t it?
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3.2ClH/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9;;/h2-4,14H,5H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBNIAJIDNWVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2706829.png)

![3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2706831.png)

![6-imino-N-(3-methoxypropyl)-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2706834.png)

![5-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2706839.png)
![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)


